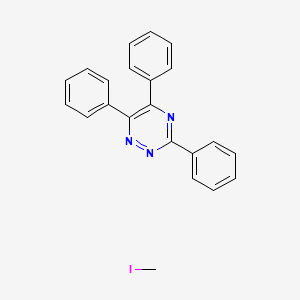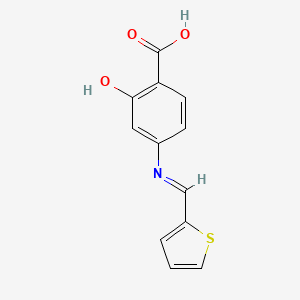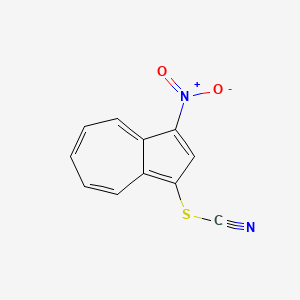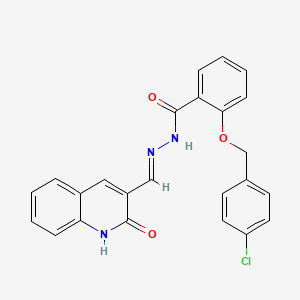
3-Phenylallyl N-(2-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylallyl N-(2-chlorophenyl)carbamate is an organic compound with the molecular formula C16H14ClNO2. It is a carbamate ester, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylallyl N-(2-chlorophenyl)carbamate typically involves the reaction of 3-phenylallyl alcohol with 2-chlorophenyl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane, under anhydrous conditions, and at a controlled temperature to ensure the formation of the desired carbamate ester .
Industrial Production Methods
Industrial production methods for carbamate esters like this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylallyl N-(2-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
3-Phenylallyl N-(2-chlorophenyl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Phenylallyl N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular proteins and disrupt normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylallyl N-phenylcarbamate: Similar in structure but lacks the chlorine atom.
3-Phenylallyl N-(4-bromophenyl)carbamate: Contains a bromine atom instead of chlorine.
2-Chloroethyl N-phenylcarbamate: Has a different alkyl group attached to the nitrogen.
Uniqueness
3-Phenylallyl N-(2-chlorophenyl)carbamate is unique due to the presence of both the phenylallyl and 2-chlorophenyl groups. This combination imparts specific chemical and biological properties that are distinct from other carbamate esters .
Eigenschaften
Molekularformel |
C16H14ClNO2 |
|---|---|
Molekulargewicht |
287.74 g/mol |
IUPAC-Name |
[(E)-3-phenylprop-2-enyl] N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C16H14ClNO2/c17-14-10-4-5-11-15(14)18-16(19)20-12-6-9-13-7-2-1-3-8-13/h1-11H,12H2,(H,18,19)/b9-6+ |
InChI-Schlüssel |
KXAVOCQKQLQHKX-RMKNXTFCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)NC2=CC=CC=C2Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCOC(=O)NC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[17.2.1.14,7.02,18.03,8.09,17.011,15]tricosa-5,9,11(15),16,20-pentaen-14-one](/img/structure/B11952822.png)

![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B11952831.png)
stannane](/img/structure/B11952834.png)
![Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952843.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea](/img/structure/B11952859.png)




